2,5,6-trichloro-1H-indole-3-carbaldehyde chemical properties
2,5,6-trichloro-1H-indole-3-carbaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,5,6-trichloro-1H-indole-3-carbaldehyde
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic therapeutic agents.[1][2] Among its many derivatives, indole-3-carbaldehydes are particularly valuable as versatile synthetic intermediates.[2][3] The introduction of halogen atoms to the indole core is a well-established strategy to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[4]
This technical guide provides a comprehensive analysis of 2,5,6-trichloro-1H-indole-3-carbaldehyde , a molecule that combines the reactive potential of the 3-formyl group with the electronic and steric influence of a trichlorinated benzene ring. This compound serves as a pivotal building block for researchers and drug development professionals aiming to construct complex, biologically active heterocyclic systems. We will explore its core properties, plausible synthetic routes, spectroscopic signature, chemical reactivity, and potential applications, offering field-proven insights for its practical use in the laboratory.
Core Physicochemical Properties
2,5,6-trichloro-1H-indole-3-carbaldehyde is a solid, typically appearing as a powder. Its key identifying and physical properties are summarized below. Data for the parent compound, indole-3-carbaldehyde, is included for comparison where specific data for the trichloro-derivative is not available.
| Property | Value | Reference |
| IUPAC Name | 2,5,6-trichloro-1H-indole-3-carbaldehyde | |
| CAS Number | 800400-47-9 | [5] |
| Molecular Formula | C₉H₄Cl₃NO | [5] |
| Molecular Weight | 248.49 g/mol | [5] |
| Appearance | Powder | |
| Storage Temperature | Room Temperature | |
| Melting Point | Not specified. (Parent: 193-199 °C) | [6] |
| Solubility | Not specified. (Parent: Soluble in DMSO, Ethanol; Insoluble in water) | [6] |
| InChI Key | JHNMIGWYZMQLOQ-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of halogenated indole-3-carboxaldehydes is most effectively achieved through a two-stage process: regioselective halogenation of the indole core followed by C3-formylation.[7] The Vilsmeier-Haack reaction is the preeminent method for introducing a formyl group at the electron-rich C3 position of the indole ring, valued for its high yields and reliability.[8]
Proposed Synthetic Workflow
The logical pathway involves the formylation of a pre-synthesized 2,5,6-trichloro-1H-indole.
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Experimental Protocol (Predictive)
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.
-
Reagent Preparation: In a three-necked, oven-dried flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Reaction: Dissolve 2,5,6-trichloro-1H-indole (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the solution by slowly adding a saturated sodium carbonate or sodium hydroxide solution until a precipitate forms.[9]
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2,5,6-trichloro-1H-indole-3-carbaldehyde.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry (see Section 3.0).
Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis is critical for confirming the identity of the synthesized compound. The following data are predictive, based on known values for structurally similar haloindole carboxaldehydes.[7][9]
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¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show a broad singlet for the N-H proton above 12 ppm, a sharp singlet for the aldehyde proton (CHO) around 10 ppm, and two singlets in the aromatic region (7.5-8.5 ppm) corresponding to the protons at the C4 and C7 positions.[9] The absence of a proton signal at C2 is a key indicator of substitution at that position.
-
¹³C NMR (Carbon-13 NMR): The spectrum should feature a downfield signal for the aldehyde carbonyl carbon (C=O) above 180 ppm.[9] Other characteristic signals will correspond to the carbons of the indole ring, with the chemical shifts of C2, C5, and C6 being significantly influenced by the attached chlorine atoms.
-
FT-IR (Infrared Spectroscopy): Key vibrational bands are expected for N-H stretching (broad, ~3100-3300 cm⁻¹) and the highly conjugated aldehyde C=O stretching (strong, ~1640-1670 cm⁻¹).[6] Additional peaks in the 1600-1450 cm⁻¹ range will correspond to aromatic C=C stretching.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z ≈ 247/249/251/253. The most critical diagnostic feature is the isotopic cluster pattern for three chlorine atoms, which will exhibit a characteristic intensity ratio, confirming the presence and number of chlorine atoms in the molecule.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2,5,6-trichloro-1H-indole-3-carbaldehyde stems from its multiple reactive sites, making it a versatile precursor for a wide range of more complex molecules.
Caption: Key reactivity hubs of the title compound.
-
Aldehyde Group Reactivity: The C3-aldehyde is the primary center for transformations. It readily undergoes condensation reactions with primary amines to form Schiff bases, and with active methylene compounds in Knoevenagel or Aldol-type reactions.[4][10] This pathway is fundamental for building larger, more complex heterocyclic systems. The aldehyde can also be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.[11]
-
Indole N-H Reactivity: The nitrogen proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation, a common strategy for diversifying libraries of potential drug candidates.[12]
-
C-Cl Bond Reactivity: The chlorine atoms on the benzene ring, particularly at C5 and C6, can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination).[7] This allows for the introduction of aryl, alkyl, or amino substituents, dramatically increasing molecular complexity.
Applications in Drug Discovery
Indole-3-carbaldehyde and its derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][4][12][13]
The title compound, 2,5,6-trichloro-1H-indole-3-carbaldehyde, is a strategic starting material for developing novel therapeutics. The trichlorination pattern significantly increases the molecule's lipophilicity, which can enhance cell membrane permeability. Furthermore, the specific placement of halogens can lead to new intermolecular interactions (e.g., halogen bonding) with biological targets, potentially improving binding affinity and efficacy. Researchers can leverage this compound as a foundational block to synthesize targeted libraries of novel agents for screening against various diseases.[7]
Conclusion
2,5,6-trichloro-1H-indole-3-carbaldehyde is a highly functionalized and synthetically versatile building block. Its combination of a reactive aldehyde group, an indole core amenable to substitution, and strategically placed chlorine atoms for property modulation and cross-coupling makes it an asset for researchers in organic synthesis and drug discovery. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, as outlined in this guide, empowers scientists to effectively harness its potential in the rational design of novel and complex molecular architectures with significant therapeutic promise.
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